molecular formula C27H36N4O5S B1574218 CPI-169

CPI-169

Cat. No.: B1574218
M. Wt: 528.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Type I vs. Type II Inhibitors

Inhibitor Class Binding Mode Key Representatives Mechanism of Action
Type I SAM-competitive GSK126 Directly competes with S-adenosylmethionine (SAM) cofactor
Type II Allosteric/activation loop This compound, EPZ-011989 Binds distal regions, stabilizing inactive PRC2 conformation

This compound belongs to the Type II category, characterized by:

  • Non-SAM Competitive Binding : Anchors to the activation loop via pyridone moieties, avoiding direct competition with SAM.
  • Conformational Restriction : Prevents the structural rearrangement required for PRC2 activation, reducing catalytic efficiency.

Structural Advantages :

  • Selectivity : Higher specificity for EZH2 over EZH1 due to optimized interactions with the activation loop.
  • Resistance Mitigation : Retains activity against Y641N EZH2 mutants, which confer resistance to Type I inhibitors.

Rationale for Developing this compound as a Therapeutic Agent

This compound’s therapeutic potential stems from its pharmacological profile and preclinical efficacy:

Superior Potency and Selectivity

Parameter This compound (EZH2 WT) EPZ-6438 (EZH2 WT) GSK126 (EZH2 WT)
IC50 (nM) 0.24 11 8
EZH1 Selectivity (Fold) 25 6 3

Data synthesized from

This compound demonstrates:

  • Robust Enzymatic Inhibition : IC50 of 0.24 nM for wild-type EZH2, outperforming first-generation inhibitors like GSK126.
  • Mutant Variants Activity : Retains potency against Y641N EZH2 (IC50: 0.51 nM), critical for targeting resistant cancers.

Preclinical Efficacy in EZH2-Driven Cancers

In DLBCL xenograft models:

  • Dose-Dependent Tumor Growth Inhibition : 200 mg/kg BID achieves complete regression in KARPAS-422 lymphoma models.
  • Pharmacodynamic Markers : Reduces H3K27me3 levels by >80%, correlating with antitumor activity.

Synergy with Chemotherapy :
this compound potentiates the cytotoxic effects of CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone) in lymphoma models, suggesting combination strategies for enhanced efficacy.

Structural Insights and Drug Design

This compound’s pyridone core enables:

  • Activation Loop Targeting : Hydrogen bonding with Trp624 and hydrophobic interactions stabilize inactive PRC2, as shown in crystallographic studies.
  • Resistance-Proof Design : Avoids binding regions prone to mutational inactivation (e.g., SAM pocket), reducing cross-resistance risks.

Future Directions :

  • Oral Bioavailability : Optimized salt forms (e.g., d-tartrate) enhance exposure, enabling oral dosing in preclinical studies.
  • Biomarker-Driven Trials : H3K27me3 reduction serves as a pharmacodynamic marker for dose optimization.

Properties

Molecular Formula

C27H36N4O5S

Molecular Weight

528.66

Origin of Product

United States

Scientific Research Applications

Cancer Treatment Applications

1. Lymphoma Treatment

CPI-169 has demonstrated significant efficacy in treating diffuse large B-cell lymphoma (DLBCL). In preclinical studies, treatment with this compound resulted in tumor growth inhibition (TGI) in xenograft models, particularly those harboring EZH2 mutations. For instance, in the KARPAS-422 DLBCL xenograft model, this compound administration led to complete tumor regression when combined with standard chemotherapy (CHOP) at suboptimal doses .

Case Study: KARPAS-422 Xenograft Model

  • Treatment Regimen : this compound (200 mpk BID)
  • Outcome : Complete tumor regression observed.
  • Mechanistic Insights : Correlation between decreased H3K27me3 levels and increased apoptosis markers (cleaved-caspase 3) .

2. Hepatocellular Carcinoma (HCC)

Recent studies have explored the synergistic effects of this compound in combination with FGFR4 inhibitors like Roblitinib for HCC treatment. The combination therapy has been shown to suppress tumor growth and induce apoptosis more effectively than either agent alone. This is achieved through the repression of YAP signaling pathways, which are critical for HCC progression .

Case Study: Combination Therapy for HCC

  • Agents Used : this compound and Roblitinib
  • Outcome : Synergistic inhibition of HCC development observed.
  • Mechanistic Insights : RNA sequencing revealed that EZH2 knockdown sensitizes cells to FGFR4 inhibition .

Antiviral Applications

Emerging research indicates potential antiviral applications for this compound against SARS-CoV-2. A study identified this compound as an inhibitor of the viral papain-like protease (PLpro), suggesting that it may compete with established inhibitors for binding sites on this enzyme. This highlights its potential as a lead compound for developing antiviral therapies .

Data Summary Table

Application AreaCompound InteractionKey FindingsReference
LymphomaEZH2 InhibitionComplete regression in KARPAS-422 xenograft
Hepatocellular CarcinomaFGFR4 InhibitionSynergistic apoptosis induction
Antiviral ActivityPLpro InhibitionCompetitive binding to PLpro

Comparison with Similar Compounds

EZH2 Inhibitors

Structural and Biochemical Comparisons
Compound Structural Class EZH2 WT IC50 EZH1 IC50 Key Features References
CPI-169 Indole-based 0.24 nM 6.1 nM - Synergizes with ABT-199 (Bcl-2 inhibitor) in NHL
- Limited oral bioavailability
CPI-1205 Indole-based (optimized) 2.2 nM 52 nM - Improved oral bioavailability
- Phase 1 trials in B-cell lymphomas
Tazemetostat Pyridine-based 2.5 nM 24 nM - FDA-approved for epithelioid sarcoma and follicular lymphoma
- SAM-competitive
GSK126 Pyridine-based 0.5 nM 18 nM - High selectivity for EZH2
- Reduces H3K27me3 in DLBCL models

Key Findings :

  • This compound vs. Pyridine-Based Inhibitors: this compound’s indole scaffold offers structural novelty compared to pyridine-based inhibitors like GSK126 and Tazemetostat, but shares similar on-target H3K27me3 reduction .
  • Synergy with Chemotherapy: In KARPAS-422 xenografts, this compound combined with CHOP (cyclophosphamide/doxorubicin) achieved complete tumor regression, outperforming monotherapy .
Therapeutic Efficacy in Cancer Models
Compound Cancer Model Key Outcomes References
This compound KARPAS-422 (DLBCL) - Tumor regression at 200 mg/kg (s.c.)
- No significant toxicity
This compound HCC (HepG2/SMMC-7721) - Synergizes with Roblitinib (FGFR4 inhibitor) to repress YAP signaling
- Reduces tumor volume in mice
Tazemetostat EZH2-mutant lymphomas - Clinical response in 69% of follicular lymphoma patients
- Tolerable safety profile

Unique Mechanism in HCC :

Antiviral Compounds Targeting PLpro

Compound Target IC50/EC50 Mechanism Key Findings References
This compound SARS-CoV-2 PLpro ~10× GRL-0617 Allosteric inhibition - Binds GRL-0617 pocket
- Weakens H-bond network vs. GRL-0617
GRL-0617 SARS-CoV-2 PLpro 0.6 µM Allosteric inhibition - Reference compound for PLpro studies
- Higher potency than this compound

Structural Insights :

  • This compound vs. GRL-0617 : Molecular docking and STD-NMR confirm this compound occupies the same PLpro allosteric site as GRL-0617 but with reduced potency (IC50 ~10× higher). The methoxy substituent on this compound’s pyridine ring creates weaker interactions with PLpro’s indole-binding region .

Preparation Methods

Chemical and Physical Properties Relevant to Preparation

These solubility parameters are fundamental for preparing stock solutions and for subsequent biological assays or in vivo studies.

Preparation of Stock Solutions

The preparation of CPI-169 stock solutions typically involves dissolving the compound in DMSO due to its high solubility in this solvent. The following table summarizes the preparation volumes needed to achieve specific molar concentrations based on the mass of this compound used:

Mass of this compound Solvent Volume for 1 mM (mL) Solvent Volume for 5 mM (mL) Solvent Volume for 10 mM (mL)
1 mg 1.8916 0.3783 0.1892
5 mg 9.4579 1.8916 0.9458
10 mg 18.9157 3.7831 1.8916

Note: The solvent is typically DMSO, and the solution can be warmed at 37°C for 10 minutes and/or sonicated to improve solubility. Prepared stock solutions should be stored at -20°C for several months to maintain stability.

Protocol for Dissolution and Concentration Enhancement

  • Warming: To achieve higher concentrations, warming the solution at 37°C for 10 minutes is recommended.
  • Ultrasonic Bath: Shaking or sonicating the solution can further enhance dissolution.
  • Storage: Stock solutions are stable for months when stored below -20°C.

These steps ensure the compound remains in solution without precipitation, which is crucial for reproducible biological testing.

Quality Control and Solubility Testing

  • Solubility Testing: It is advised to test solubility indoors as actual solubility may slightly differ from theoretical values due to experimental system errors.
  • Purity Assessment: Analytical techniques such as HPLC and mass spectrometry are used to confirm compound purity and identity.
  • Storage Conditions: Proper storage at -20°C is critical to prevent degradation.

These measures ensure the integrity of this compound for experimental use.

Application-Driven Preparation Considerations

  • In Vitro Use: Stock solutions prepared in DMSO at concentrations >26.5 mg/mL are diluted into cell culture media for assays.
  • In Vivo Use: this compound is administered subcutaneously in animal models, typically formulated at doses such as 200 mg/kg twice daily. Preparation for in vivo use must consider solubility and stability to ensure bioavailability.

Summary Table of Preparation Parameters

Parameter Details Notes
Solvent DMSO (primary), Ethanol (secondary) Insoluble in water
Maximum Solubility >26.5 mg/mL in DMSO Enhanced by warming and sonication
Stock Solution Storage Below -20°C Stable for several months
Preparation Enhancements Warm at 37°C for 10 min, ultrasonic bath Improves dissolution
Typical Concentrations 1 mM, 5 mM, 10 mM Adjust solvent volume accordingly
Quality Control HPLC, MS, solubility testing Ensures purity and consistency
In Vivo Formulation Subcutaneous injection, 200 mg/kg BID Requires stable, soluble formulation

Q & A

Q. What is the mechanistic basis of CPI-169 as a selective EZH2 inhibitor?

this compound competitively inhibits the catalytic activity of the Polycomb Repressive Complex 2 (PRC2) by targeting the EZH2 subunit, which mediates histone H3 lysine 27 trimethylation (H3K27me3). Biochemical assays using ³H-SAM incorporation into biotinylated H3 peptides demonstrate its potency, with IC₅₀ values of 0.24 nM (EZH2 WT), 0.51 nM (EZH2 Y641N mutant), and 6.1 nM (EZH1). Pre-incubation of PRC2 with this compound in Tris buffer (pH 8.5) containing DTT and BSA shows dose-dependent inhibition, validated via streptavidin flashplate assays .

Q. How does this compound exhibit selectivity between EZH2 and EZH1?

Structural differences in the SET domains of EZH2 and EZH1 contribute to this compound’s selectivity. While EZH2’s catalytic pocket accommodates this compound with high affinity (IC₅₀ = 0.24 nM), EZH1’s divergent residue arrangement reduces binding efficiency (IC₅₀ = 6.1 nM). Kinetic studies using mutant PRC2 complexes (e.g., Y641N) further validate this selectivity profile .

Q. What experimental models are used to assess this compound’s anti-tumor efficacy?

  • In vitro: Dose-response studies in 25 NHL cell lines (e.g., KARPAS-422) show GI₅₀ <5 µM in 64% of cases, measured via CellTiter-Glo luminescence assays over 4-day incubations .
  • In vivo: Subcutaneous xenograft models in mice (200 mg/kg, BID, s.c.) demonstrate tumor regression and H3K27me3 suppression without significant toxicity, monitored via histopathology and weight tracking .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across NHL cell lines?

Discrepancies in GI₅₀ values may arise from variable PRC2 dependency or compensatory epigenetic mechanisms. Methodological approaches include:

  • H3K27me3 quantification: Immunoblotting or ChIP-seq to correlate inhibition with target engagement .
  • Combination screens: Synergy testing with agents like ABT-199 (BCL-2 inhibitor) or Roblitinib (FGFR4 inhibitor) to identify context-dependent vulnerabilities .
  • Transcriptomic profiling: RNA sequencing to map downstream pathways (e.g., Hippo/YAP) altered by this compound .

Q. What structural insights support this compound’s allosteric binding to SARS-CoV-2 PLpro?

Competitive STD-NMR and molecular docking (PDB: 7JRN) reveal this compound occupies the same allosteric pocket as GRL-0617 on PLpro, despite lower potency (IC₅₀ ~10× higher). Key interactions include:

  • Hydrophobic contacts: Between this compound’s pyridine ring and PLpro’s Val113/Leu163.
  • Dynamic flexibility: NMR tr-NOESY confirms weaker binding compared to GRL-0617, aligning with reduced STD amplification factors .

Q. How does this compound synergize with Roblitinib in hepatocellular carcinoma (HCC) models?

Co-treatment with Roblitinib (FGFR4 inhibitor) enhances apoptosis via YAP pathway repression. RNA-seq of HepG2 cells identifies 6,255 differentially expressed genes post-combination, including Hippo signaling components (e.g., CCND1, CDK6). Validation includes:

  • Cleaved caspase-3/PARP immunoblots: Elevated in xenografts treated with both agents .
  • Luciferase reporters: YAP/TAZ activity suppression confirmed via transcriptional assays .

Methodological Considerations

Q. What protocols are recommended for quantifying this compound’s target engagement in vitro?

  • Biochemical assays: Use ³H-SAM incorporation with PRC2 (40–160 pM) and biotinylated H3 peptides (2 µM) in Tris buffer (pH 8.5). Quench reactions with EDTA/SAH and quantify via streptavidin flashplates .
  • Cellular assays: Perform CellTiter-Glo after 96-hour incubation (10 µM this compound) and calculate GI₅₀ using GraphPad Prism’s nonlinear regression .

Q. How can researchers optimize this compound dosing in murine xenografts?

  • Pharmacokinetics: Monitor plasma/tumor concentrations via LC-MS/MS after s.c. administration (200 mg/kg, BID).
  • Biomarker validation: Track H3K27me3 reduction in tumors using immunohistochemistry .

Data Interpretation and Limitations

Q. Why does this compound show reduced potency against EZH1 despite structural similarity to EZH2?

EZH1’s catalytic domain has a unique β-hairpin loop that sterically hinders this compound binding. Mutagenesis studies (e.g., EZH1-EZH2 chimeras) can pinpoint residues critical for selectivity .

Q. What are the implications of this compound’s redox-sensitive PLpro inhibition?

TSA assays confirm this compound binds PLpro independently of catalytic Cys111, suggesting utility in redox-diverse microenvironments. However, its lower potency vs. GRL-0617 necessitates scaffold optimization for antiviral applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.